molecular formula C18H18N2O3 B2808867 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide CAS No. 851406-95-6

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide

Cat. No. B2808867
CAS RN: 851406-95-6
M. Wt: 310.353
InChI Key: WNBWFTMXHTVNPW-UHFFFAOYSA-N
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Description

“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a quinoline and a furan ring . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline and furan rings in separate steps, followed by their connection via an amide linkage . The quinoline ring could potentially be synthesized using Skraup or Doebner-Miller reactions, which are common methods for synthesizing quinolines . The furan ring could be synthesized using methods such as the Paal-Knorr synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and furan rings, along with the amide linkage connecting them . The compound would also contain various functional groups, including a carboxamide group and a ketone group .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” would be expected to undergo a variety of chemical reactions . These could include reactions at the carbonyl group of the ketone or the nitrogen of the amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Compounds with structural similarities to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide have been synthesized and evaluated for their potential in treating cancer and microbial infections. For instance, derivatives of quinolinone and coumarin, evaluated for inhibiting cancer cell growth, demonstrated promising anticancer activities. The detailed structural analysis through X-ray diffraction affirmed the configurations that contribute to their bioactivity (Matiadis et al., 2013). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis, highlighting their antimicrobial potential (Marvadi et al., 2020).

Analgesic Activity Enhancement

Research into bioisosteric replacements of quinoline carboxamides has led to the synthesis of new compounds with enhanced analgesic properties. These studies focus on altering the phenyl ring of the benzyl fragment, where specific replacements have significantly increased analgesic activity, showcasing the chemical's utility in developing pain management solutions (Ukrainets et al., 2016).

Tyrosinase Inhibition and Antioxidant Activity

Furan-carboxamide derivatives, including those structurally related to the chemical of interest, have been synthesized and tested as tyrosinase inhibitors, a key enzyme involved in melanin synthesis. This application is crucial for developing treatments for hyperpigmentation disorders. The synthesis approach under ultrasound irradiation has yielded compounds with potent inhibitory effects and antioxidant activities, offering a dual-functional approach to address skin-related conditions (Dige et al., 2019).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have also been identified as novel inhibitors of the lethal H5N1 influenza A virus, with certain substitutions on the heterocyclic moiety significantly influencing the anti-influenza activity. This discovery opens new avenues for antiviral drug development, especially in combating flu strains with high mortality rates (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were designed as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . These properties would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . If it were being developed as a drug, for example, it would need to undergo extensive preclinical and clinical testing to evaluate its safety and efficacy .

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-5-6-12(2)16-14(11)10-13(17(21)20-16)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBWFTMXHTVNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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